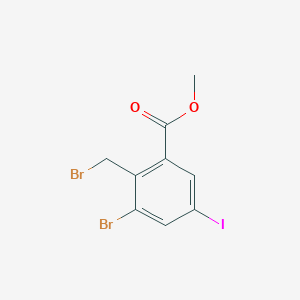

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

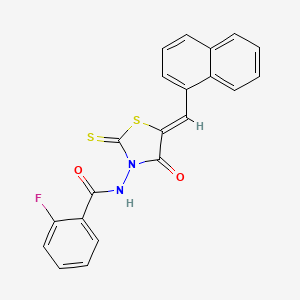

The molecular structure of a similar compound, “Methyl 3-bromo-2-(bromomethyl)propanoate”, has been analyzed . It consists of a propanoate (propionate) backbone with bromomethyl groups attached. The presence of bromine atoms suggests that it might be a good leaving group in reactions.Applications De Recherche Scientifique

Synthesis of Anti-cancer Drugs

The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase, illustrates the role of brominated compounds in pharmaceutical development. Such intermediates are pivotal in creating drugs with targeted therapeutic effects against cancer cells (Cao Sheng-li, 2004).

Antipsychotic Agents Development

The creation of potent series of substituted benzamides for antipsychotic medications showcases the use of brominated intermediates in developing treatments for psychiatric disorders. These compounds, acting as inhibitors of dopamine D-2 receptors, demonstrate the importance of brominated molecules in synthesizing compounds with specific biological activities (T. Högberg et al., 1990).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy underscore the significance of brominated compounds in creating photosensitizers for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, crucial for effective photodynamic therapy applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Genotoxic Impurities Detection in Pharmaceuticals

The development and validation of HPLC methods for detecting genotoxic impurities in lenalidomide drug substances demonstrate the use of brominated compounds in pharmaceutical quality control. This ensures the safety and efficacy of medications by identifying potential harmful impurities at very low levels (Kishore Gaddam et al., 2020).

Advanced Materials and Chemical Synthesis

The electrochemical synthesis of hypervalent iodine oxidants from iodobenzenes, including those with brominated precursors, highlights the role of brominated compounds in producing environmentally benign and selective oxidants for organic synthesis. This technique emphasizes the shift towards greener chemical processes by avoiding toxic and unstable oxidants (T. Bystron et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2IO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAGPZLXUFZXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)

![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)

![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2803162.png)

![N-cyclopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2803169.png)